molecular formula C19H24ClN5O2 B4461916 4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-N-ethyl-6-methyl-2-pyrimidinamine

4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-N-ethyl-6-methyl-2-pyrimidinamine

Numéro de catalogue B4461916
Poids moléculaire: 389.9 g/mol
Clé InChI: CDJIFLWQCOUNAG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-N-ethyl-6-methyl-2-pyrimidinamine, commonly known as CEP-1347, is a synthetic compound that has been extensively studied for its potential therapeutic applications in neurological disorders. It belongs to the class of compounds known as kinase inhibitors, which have been shown to modulate various signaling pathways in the body.

Mécanisme D'action

The mechanism of action of CEP-1347 involves the inhibition of JNK activity, which is known to play a key role in the pathogenesis of neurological disorders. JNK is activated in response to various stress signals, including oxidative stress and inflammation, and can promote cell death and inflammation. By inhibiting JNK activity, CEP-1347 can protect neurons from damage and promote their survival.
Biochemical and Physiological Effects:
CEP-1347 has been shown to have a range of biochemical and physiological effects, including the inhibition of JNK activity, the promotion of neuron survival, and the reduction of inflammation. These effects have been observed in various in vitro and in vivo models of neurological disorders, suggesting that CEP-1347 has potential therapeutic applications in these conditions.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of CEP-1347 for lab experiments is its specificity for JNK inhibition, which allows for the selective modulation of this pathway. However, one of the limitations of CEP-1347 is its potential off-target effects, which may limit its usefulness in certain experimental settings. Additionally, the optimal dosage and administration of CEP-1347 for therapeutic applications in humans is not yet fully understood.

Orientations Futures

There are several potential future directions for research on CEP-1347. One area of interest is the development of more selective JNK inhibitors that can avoid the potential off-target effects of CEP-1347. Another area of interest is the investigation of the optimal dosage and administration of CEP-1347 for therapeutic applications in humans. Additionally, further research is needed to explore the potential therapeutic applications of CEP-1347 in other neurological disorders beyond Parkinson's disease and Alzheimer's disease.

Applications De Recherche Scientifique

CEP-1347 has been extensively studied for its potential therapeutic applications in neurological disorders such as Parkinson's disease and Alzheimer's disease. It has been shown to inhibit the activity of c-Jun N-terminal kinase (JNK), a protein kinase that is involved in the regulation of cell death and inflammation. By inhibiting JNK activity, CEP-1347 has been shown to protect neurons from damage and promote their survival.

Propriétés

IUPAC Name

2-(4-chlorophenoxy)-1-[4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN5O2/c1-3-21-19-22-14(2)12-17(23-19)24-8-10-25(11-9-24)18(26)13-27-16-6-4-15(20)5-7-16/h4-7,12H,3,8-11,13H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJIFLWQCOUNAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=N1)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-N-ethyl-6-methyl-2-pyrimidinamine
Reactant of Route 2
Reactant of Route 2
4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-N-ethyl-6-methyl-2-pyrimidinamine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-N-ethyl-6-methyl-2-pyrimidinamine
Reactant of Route 4
Reactant of Route 4
4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-N-ethyl-6-methyl-2-pyrimidinamine
Reactant of Route 5
Reactant of Route 5
4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-N-ethyl-6-methyl-2-pyrimidinamine
Reactant of Route 6
Reactant of Route 6
4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-N-ethyl-6-methyl-2-pyrimidinamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.